Thiobenzoic acid

Description

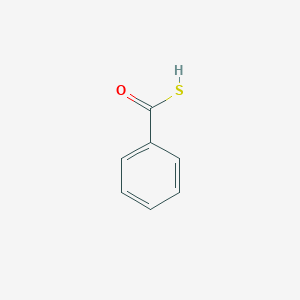

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzenecarbothioic S-acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6OS/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJGNTRUPZPVNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059181 | |

| Record name | Benzenecarbothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-91-9 | |

| Record name | Thiobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenecarbothioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenecarbothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBG5RLO56N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thiobenzoic acid chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of Thiobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₇H₆OS) is an organosulfur compound that serves as the parent of aryl thiocarboxylic acids.[1] It is a pale yellow liquid at room temperature with a melting point of 24°C.[1][2] As a key intermediate in organic synthesis, its unique reactivity, stemming from the thiol group, makes it a valuable reagent in the preparation of various compounds, including thioesters and other sulfur-containing molecules of interest in medicinal chemistry.[3][4][5] With a pKa near 2.5, it is significantly more acidic than its oxygen analog, benzoic acid.[1][6] This guide provides a detailed examination of its chemical structure, bonding characteristics, spectroscopic properties, and relevant experimental protocols.

Chemical Structure and Bonding

This compound exists predominantly in one tautomeric form, the S-acid, with the IUPAC name benzenecarbothioic S-acid.[1][7] The alternative O-acid tautomer, where the proton resides on the oxygen atom, has not been observed experimentally in isolation.[8]

S-Acid (Thione) Form

The dominant and more stable tautomer is the S-acid form. Microwave spectroscopy studies and computational calculations have provided significant insights into its geometry.[8] The core functional group, C-C(O)SH, is planar, with the thiol hydrogen adopting a syn conformation relative to the carbonyl oxygen.[1] This planarity suggests delocalization of electrons across the C-C-O-S framework.

O-Acid (Thiol) Tautomerism

While tautomerism between thione (C=S, O-H) and thiol (C=O, S-H) forms is a known phenomenon in thiocarboxylic acids, experimental evidence for the O-acid (thiol) form of this compound is lacking. Studies using broadband and cavity microwave spectroscopy did not detect any conformers or tautomers, indicating the S-acid is the overwhelmingly predominant species in the gas phase.[8]

Quantitative Structural Data

Direct X-ray crystallographic data for this compound is not available; however, data from its 4-methyl derivative and microwave spectroscopy studies provide reliable geometric parameters.[1][8] For comparative purposes, experimental data for benzoic acid is also included.

| Parameter | This compound Derivative¹[1] | Benzoic Acid (Experimental)[9] | Notes |

| Bond Lengths (Å) | |||

| C=O | 1.20 | 1.220 | The carbonyl bond in the thio-acid is slightly shorter. |

| C-S | 1.77 | N/A | |

| C-C (exocyclic) | N/A | 1.481 | Connects the phenyl ring to the carboxyl group. |

| C-O (single bond) | N/A | 1.356 | |

| C:C (aromatic) | N/A | 1.390 (avg.) | Average bond length within the benzene (B151609) ring. |

| O-H | N/A | 0.952 | |

| Bond Angles (°) | |||

| C-C=O | Planar CC(O)SH group | ~118-121 | The thio-acid functional group is known to be planar. |

| H-O-C | N/A | 85.01 |

¹Data from 4-methylbenzenecarbothioic acid.

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Description |

| ~2550 | S-H stretch | A weak but sharp band, characteristic of the thiol group. |

| ~1680-1700 | C=O stretch | A strong, sharp absorption, typical for an aromatic acid carbonyl. |

| ~1600, ~1450 | C=C stretch | Absorptions related to the aromatic ring. |

| ~900-1200 | C-S stretch | Can be complex and overlap with other fingerprint region absorptions. |

Note: Specific peak positions can be found in spectral databases.[7][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework.

| ¹H NMR [11] | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~4.5 - 5.5 | Variable | Singlet (s) | -SH (acidic proton) |

| ~7.4 - 7.6 | Multiplet | Multiplet (m) | Meta- & Para-H |

| ~7.9 - 8.1 | Multiplet | Multiplet (m) | Ortho-H |

| ¹³C NMR [12] | Chemical Shift (δ, ppm) | Assignment |

| ~190 - 200 | Variable | C=O (carbonyl C) |

| ~127 - 135 | Multiple signals | Aromatic C-H & C-ipso |

Experimental Protocols

Synthesis of this compound

A common and reliable method for synthesizing this compound is the reaction of benzoyl chloride with potassium hydrosulfide (B80085).[13]

Protocol: From Benzoyl Chloride and Potassium Hydrosulfide [13]

-

Preparation of Ethanolic KSH: In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer and a gas inlet tube, dissolve 200 g (3 moles) of 85% potassium hydroxide (B78521) pellets in 800 mL of 90% ethanol.

-

Saturate the solution with hydrogen sulfide (B99878) gas with stirring and cooling until the solution no longer gives an alkaline reaction with phenolphthalein. This forms the potassium hydrosulfide (KSH) reagent.

-

Reaction: Cool the KSH solution to below 15°C. Add 200 g (1.41 moles) of freshly distilled benzoyl chloride dropwise over approximately 1.5 hours while maintaining the temperature below 15°C.

-

After the addition is complete, stir the reaction mixture for an additional hour.

-

Workup:

-

Filter the precipitated potassium chloride quickly through a Büchner funnel and wash the solid with about 200 mL of 95% ethanol.

-

Evaporate the filtrate to dryness under reduced pressure on a steam bath. The solid residue is primarily potassium thiobenzoate.

-

Dissolve the residue in approximately 700 mL of cold water and filter if any insoluble material is present.

-

Extract the alkaline solution with 500 mL of benzene to remove neutral impurities.

-

Acidify the aqueous layer with cold 6N hydrochloric acid.

-

Extract the acidified solution with two 500-mL portions of peroxide-free ether.

-

-

Purification:

-

Wash the combined ether layers with several portions of cold water.

-

Dry the ether solution over anhydrous sodium sulfate.

-

Remove the ether by distillation, and distill the remaining this compound under reduced pressure. The product is a yellow oil that solidifies upon cooling.

-

Characterization Workflow

A logical workflow is essential for ensuring the identity and purity of the synthesized this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 98-91-9 [chemicalbook.com]

- 3. CAS 98-91-9: this compound | CymitQuimica [cymitquimica.com]

- 4. A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]

- 6. nbinno.com [nbinno.com]

- 7. This compound | C7H6OS | CID 7414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. MICROWAVE SPECTRUM AND STRUCTURE OF this compound (C₆H₅COSH) | IDEALS [ideals.illinois.edu]

- 9. uwosh.edu [uwosh.edu]

- 10. This compound(98-91-9) IR Spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound(98-91-9) 13C NMR [m.chemicalbook.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

Thiobenzoic acid CAS number 98-91-9 properties

An In-depth Technical Guide to Thiobenzoic Acid (CAS 98-91-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS 98-91-9), an organosulfur compound with the formula C₆H₅COSH, is a significant aryl thiocarboxylic acid.[1] It serves as a crucial intermediate and reagent in various fields, including organic synthesis and the development of pharmaceuticals and agrochemicals.[2][3] This document provides a comprehensive overview of its core properties, synthesis protocols, key chemical behaviors, and safety considerations, tailored for a technical audience. Its distinct reactivity, stemming from the thiol group, makes it a subject of interest for advanced chemical applications.

Core Properties and Data

This compound is a pale yellow liquid or solid that freezes just below room temperature.[1][4] It possesses a characteristic sulfurous or pungent odor.[2][5] The compound's properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 98-91-9[1] |

| IUPAC Name | Benzenecarbothioic S-acid[1] |

| Molecular Formula | C₇H₆OS[1] |

| Molar Mass | 138.18 g·mol⁻¹[1] |

| SMILES | C1=CC=C(C=C1)C(=O)S[1] |

| InChI Key | UIJGNTRUPZPVNG-UHFFFAOYSA-N[5][6] |

| EC Number | 202-712-9[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Pale yellow liquid or solid[1][2][4] |

| Melting Point | 15-24 °C (59-75 °F; 288-297 K)[1][2][4][6] |

| Boiling Point | 222 °C (432 °F; 495 K)[1]; 122 °C at 30 mmHg[6]; 80-87 °C at 10 Torr[2] |

| Density | ~1.174 - 1.1775 g/cm³ at 25 °C[1][4][6] |

| Vapor Pressure | 0.1 (Unit not specified)[1] |

| Refractive Index | n20/D 1.605[6] |

| pKa | 2.48[1] |

| Solubility | Soluble in water[1]. Mixes freely with BTX and alcohol; insoluble in water[2]. Soluble in organic solvents, limited in water[5]. More soluble in polar organic solvents like methanol (B129727) and ethanol (B145695) than nonpolar solvents like hexane[7]. |

Note: Conflicting data on water solubility exists in the literature. While some sources state it is soluble, others indicate it is insoluble or has limited solubility. It is generally more soluble in organic solvents.

Table 3: Safety and Handling Data

| Property | Value |

| Flash Point | 94 °C (201.2 °F) - closed cup[6] |

| Hazard Classifications | Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3, Respiratory system)[6][8] |

| Signal Word | Warning[6][9] |

| Storage Temperature | 2-8°C[4][6] |

| Stability | Stable under standard conditions, but can oxidize in air.[4][7] Recommended to store under an inert atmosphere.[4][10] |

Experimental Protocols: Synthesis

This compound can be prepared via several methods. The most common laboratory-scale synthesis involves the reaction of benzoyl chloride with a hydrosulfide (B80085) salt.

Protocol 1: Synthesis from Benzoyl Chloride and Potassium Hydrosulfide

This method is a widely cited procedure for preparing this compound.[1][11]

Methodology:

-

Preparation of Ethanolic KSH: A solution of potassium hydroxide (B78521) (KOH) in 90% ethanol is prepared in a three-necked flask with mechanical stirring. The solution is cooled and saturated with hydrogen sulfide (B99878) (H₂S) gas until it no longer gives an alkaline reaction. This process converts the KOH to potassium hydrosulfide (KSH).[11]

-

Reaction: Freshly distilled benzoyl chloride is added dropwise to the ethanolic KSH solution while maintaining the temperature below 15°C with stirring.[11]

-

Isolation of Potassium Thiobenzoate: After the addition is complete, the mixture is stirred for an additional hour. The precipitated potassium chloride (KCl) is removed by filtration. The filtrate is then evaporated to dryness under reduced pressure to yield a solid residue, mainly consisting of potassium thiobenzoate.[11]

-

Acidification and Extraction: The solid residue is dissolved in cold water. The aqueous solution is extracted with benzene (B151609) to remove any neutral impurities. The aqueous layer is then acidified with cold 6N hydrochloric acid (HCl), causing the this compound to precipitate or form an oil.[11]

-

Final Purification: The this compound is extracted from the acidified solution using peroxide-free ether. The ether layer is washed with cold water and dried over anhydrous sodium sulfate.[11] The solvent is then removed to yield the final product.

Caption: Workflow for this compound Synthesis.

Key Chemical Reactions

The chemistry of this compound is dominated by the reactivity of the S-H bond. It is significantly more acidic than its oxygen analog, benzoic acid, with a pKa of approximately 2.5, making it almost 100 times stronger.[1][4]

Oxidation to Disulfide

In the presence of oxidizing agents, or even upon prolonged exposure to air, this compound is oxidized to dibenzoyl disulfide.[1][4] This reaction is a key consideration for its storage and handling.

Caption: Oxidation Reaction Pathway.

Nucleophilic Reactions

The conjugate base, thiobenzoate (C₆H₅COS⁻), is an effective nucleophile.[4] This property is widely exploited in organic synthesis for the introduction of the benzoylthio group into molecules, which can subsequently be hydrolyzed to reveal a thiol.

Spectroscopic Data

While a comprehensive set of spectra is best obtained from dedicated databases, general information is available.

-

¹³C NMR: ChemicalBook provides reference spectra for this compound (CAS 98-91-9).[12]

-

¹H NMR: Reference spectra are available for derivatives such as this compound S-amino ester.[13]

-

Microwave Spectroscopy: The structure of this compound has been characterized by broadband and cavity microwave spectroscopy, confirming a planar CC(O)SH group with syn geometry.[1][14]

Applications in Research and Development

This compound is a versatile tool in several areas:

-

Organic Synthesis: It is a primary reagent for thioesterification and the synthesis of more complex thiol-containing compounds.[7][15] It can function as a hydrogen atom transfer (HAT) catalyst and a photoexcited single-electron reducing agent in certain C-H functionalization reactions.[16]

-

Pharmaceutical and Agrochemical Synthesis: It serves as an intermediate or building block in the synthesis of various drugs and agrochemicals, valued for its ability to introduce sulfur atoms selectively.[2][3]

-

Biochemistry Research: The reactivity of the thiol group makes it a useful compound for studying proteins and enzymes that contain thiol groups and for investigating metal-thiolate interactions.[7]

Safety and Handling

Handling:

-

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[6][8][9]

-

Use in a well-ventilated area is required.[17]

-

Personal protective equipment (PPE), including gloves, eye protection (safety glasses or face shield), and appropriate respiratory protection, should be worn.[6][9]

-

Avoid personal contact, including inhalation. Wash hands thoroughly after handling.[8][17]

Storage:

-

Store in a cool, dry, well-ventilated place, typically refrigerated at 2-8°C.[4][6][17]

-

Due to its sensitivity to air oxidation, it should be stored under an inert atmosphere.[4][10]

-

Keep containers tightly closed and away from incompatible materials such as strong acids, bases, and oxidizing agents.[8]

Caption: Key Safety Workflow.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound-CAS No. 98-91-9 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. CAS 98-91-9: this compound | CymitQuimica [cymitquimica.com]

- 6. チオ安息香酸 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. This compound(98-91-9) 13C NMR spectrum [chemicalbook.com]

- 13. This compound S-amino ester(25740-80-1) 1H NMR [m.chemicalbook.com]

- 14. MICROWAVE SPECTRUM AND STRUCTURE OF this compound (C₆H₅COSH) | IDEALS [ideals.illinois.edu]

- 15. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. static.cymitquimica.com [static.cymitquimica.com]

Physical and chemical properties of thiobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of thiobenzoic acid (CAS 98-91-9). It includes key quantitative data, detailed experimental protocols for its synthesis, and visualizations of its chemical utility.

Physical and Chemical Properties

This compound, also known as benzenecarbothioic S-acid, is an organosulfur compound that serves as a vital intermediate in organic synthesis.[1][2] Its distinct properties are largely defined by the presence of the benzoyl and thiol functional groups.[2]

Physical Properties

This compound is typically a pale yellow to reddish-brown liquid or solid with a distinct sulfurous odor.[3][4] It solidifies just below room temperature.[2][3] The compound is sparingly soluble in water but dissolves well in organic solvents like ethanol, ether, benzene (B151609), and toluene.[1][4][5]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆OS | [1][5] |

| Molecular Weight | 138.19 g/mol | [4][6] |

| Appearance | Pale yellow to reddish-brown liquid or solid | [3][4] |

| Melting Point | 15-24 °C (59-75 °F; 288-297 K) | [2][3][4][6] |

| Boiling Point | 222 °C (432 °F; 495 K) at 760 mmHg | [3] |

| 122 °C at 30 mmHg | [6][7] | |

| 85-87 °C at 10 mmHg | [4][8] | |

| Density | ~1.174 - 1.1775 g/cm³ at 20-25 °C | [2][3][6] |

| pKa | ~2.48 - 3.61 | [1][2][3] |

| Refractive Index (n20/D) | ~1.603 - 1.605 | [6][8] |

| Vapor Pressure | 0.1 mmHg at 25 °C | [3][9] |

| Flash Point | 94 °C (201.2 °F) - closed cup | [10] |

| Solubility | Insoluble in water; soluble in alcohols and BTX. | [1][4] |

Chemical Properties

This compound's chemical behavior is characterized by the following:

-

Acidity : With a pKa around 2.5, it is significantly more acidic than its oxygen analog, benzoic acid (pKa ≈ 4.2).[2][3] This increased acidity allows it to readily form thiobenzoate salts in the presence of a base.[2]

-

Nucleophilicity : The thiobenzoate anion is a potent nucleophile, a property frequently exploited in organic synthesis.[2][11]

-

Oxidation : It can be oxidized, especially in the presence of air or other oxidizing agents over time, to form dibenzoyl disulfide.[2][3] Proper storage under an inert atmosphere at cool temperatures (2-8°C) is recommended to maintain its purity.[1][2][6]

-

Reactivity : It participates in various chemical reactions, including esterification (thioester formation), oxidation, and reduction, making it a versatile reagent in chemical research.[1][12]

Experimental Protocols

Synthesis of this compound via Benzoyl Chloride

A common and reliable method for preparing this compound is the reaction of benzoyl chloride with potassium hydrosulfide.[3] The following protocol is adapted from a procedure published in Organic Syntheses.[8]

Materials:

-

Potassium hydroxide (B78521) (85%) pellets

-

90% Ethanol

-

Hydrogen sulfide (B99878) gas

-

Freshly distilled benzoyl chloride

-

6N Hydrochloric acid

-

Peroxide-free ether

-

Anhydrous sodium sulfate

-

Benzene

Procedure:

-

Preparation of Potassium Hydrosulfide Solution: In a 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a gas inlet tube, dissolve 200 g (3 moles) of potassium hydroxide in 800 ml of 90% ethanol.[8]

-

Saturate the solution with hydrogen sulfide gas, with stirring and cooling, until it no longer gives an alkaline reaction with phenolphthalein.[8]

-

Reaction with Benzoyl Chloride: While maintaining the temperature below 15°C, add 200 g (1.41 moles) of freshly distilled benzoyl chloride dropwise over approximately 1.5 hours with continuous stirring.[8]

-

After the addition is complete, stir the mixture for an additional hour.[8]

-

Isolation of Potassium Thiobenzoate: Quickly filter the precipitated potassium chloride using a Büchner funnel and wash the solid with about 200 ml of 95% ethanol.[8]

-

Evaporate the filtrate to dryness under reduced pressure on a steam bath. The resulting solid residue is primarily potassium thiobenzoate.[8]

-

Acidification and Extraction: Dissolve the solid residue in about 700 ml of cold water. Extract this alkaline solution with 500 ml of benzene to remove any neutral impurities.[8]

-

Acidify the aqueous layer with cold 6N hydrochloric acid and then extract with two 500-ml portions of peroxide-free ether.[8]

-

Purification: Wash the combined ether layers with several portions of cold water and dry over anhydrous sodium sulfate.[8]

-

Evaporate the ether under reduced pressure. Immediately fractionally distill the residue under reduced pressure, admitting dry nitrogen through a capillary. The this compound product distills at 85–87°/10 mm.[8]

Note: This procedure should be conducted in a well-ventilated hood due to the use of hydrogen sulfide.[8]

Chemical Reactions and Applications

This compound is a key reagent in the synthesis of thioesters and has applications in catalysis and drug development.

Thioesterification

This compound is widely used for the S-acylation of various substrates to form thioesters.[12] The thiobenzoate anion, formed by deprotonation, acts as a nucleophile, attacking an electrophilic carbon. This reaction is fundamental in organic synthesis.[2]

Catalysis

Recent research highlights the role of this compound as a dual-function catalyst in photoredox reactions. It can act as both a photoexcited single-electron reducing agent and a hydrogen atom transfer catalyst, for instance, in the C-H alkylation of benzyl (B1604629) alcohols with α-ketoacid derivatives.[13]

Applications in Drug Development

This compound and its derivatives are of interest in medicinal chemistry.[5] It is used as a building block in the synthesis of compounds with potential pharmacological properties.[1] Specifically, it has been utilized in the preparation of agents with anti-leishmanial activity and compounds for the potential treatment of Alzheimer's disease.[14]

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[1] It is classified as a combustible liquid. Appropriate personal protective equipment (PPE), including eye shields and gloves, should be worn when handling this chemical. Store in a cool (2-8°C), dry, and well-ventilated area in a tightly closed container.[1]

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound-CAS No. 98-91-9 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]

- 5. CAS 98-91-9: this compound | CymitQuimica [cymitquimica.com]

- 6. Thiobenzosäure technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 98-91-9 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound(98-91-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pharmaffiliates.com [pharmaffiliates.com]

A Comparative Analysis of the Acidity of Thiobenzoic Acid and Benzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The substitution of an oxygen atom with sulfur in a carboxylic acid functional group profoundly impacts its physicochemical properties, most notably its acidity. This guide provides a detailed examination of the acidity of thiobenzoic acid compared to its oxygen-containing counterpart, benzoic acid. By delving into their respective pKa values, the underlying structural and electronic factors governing their dissociation, and the experimental methodologies used for these determinations, this document offers a comprehensive resource for professionals in chemical research and drug development.

Data Presentation: Acidity Constants

The acidity of a compound is quantitatively expressed by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value signifies a stronger acid. The table below summarizes the experimentally determined pKa values for this compound and benzoic acid in aqueous solution at or near 25°C.

| Compound | Chemical Structure | Functional Group | pKa | Reference |

| This compound | C₆H₅COSH | Thiol (Carbothioic S-acid) | ~2.5 | [1][2] |

| Benzoic Acid | C₆H₅COOH | Carboxylic Acid | ~4.2 | [3][4][5][6] |

As the data clearly indicates, this compound is a significantly stronger acid than benzoic acid, with a pKa value approximately 1.7 units lower. This corresponds to this compound being roughly 50 times more acidic than benzoic acid.

Comparative Acidity: Structural and Electronic Rationale

The enhanced acidity of this compound can be attributed to several key factors related to the differences between sulfur and oxygen:

-

Atomic Size and Bond Strength: Sulfur is a larger atom than oxygen, leading to a longer and weaker S-H bond compared to the O-H bond in benzoic acid. The weaker S-H bond requires less energy to break, facilitating the release of a proton (H⁺).

-

Polarizability of Sulfur: Sulfur is more polarizable than oxygen. This means the electron cloud of the sulfur atom is more easily distorted. Upon deprotonation, the resulting negative charge on the sulfur atom in the thiobenzoate anion is spread over a larger and more polarizable electron cloud, leading to greater stabilization of the conjugate base.

-

Resonance Stabilization: Both the benzoate (B1203000) and thiobenzoate anions are stabilized by resonance. However, the greater polarizability of sulfur contributes to a more effective delocalization of the negative charge in the thiobenzoate anion, further enhancing its stability relative to the benzoate anion. A more stable conjugate base corresponds to a stronger acid.

The logical relationship between the structures of these acids and their resulting acidity is visualized in the diagram below.

Caption: Dissociation pathways and comparative acidity.

Experimental Protocols for pKa Determination

The determination of pKa values is a fundamental experimental procedure in chemistry. While specific, detailed protocols for thiobenzoic and benzoic acid are extensive, the general methodologies employed are well-established. The most common technique is potentiometric titration .[7][8][9]

General Workflow for Potentiometric Titration

The following diagram outlines the typical workflow for determining the pKa of an acidic compound using potentiometric titration.

Caption: Potentiometric titration workflow for pKa.

A detailed protocol for the potentiometric titration of an acid like benzoic acid would include the following steps:

-

Preparation of Solutions:

-

A standard solution of a strong base (e.g., 0.1 M NaOH) is prepared and standardized against a primary standard (e.g., potassium hydrogen phthalate).

-

A solution of the acid to be analyzed (e.g., benzoic acid) is prepared at a known concentration in a suitable solvent. Due to the limited water solubility of benzoic acid, a co-solvent such as ethanol (B145695) or acetonitrile (B52724) may be used, though this can affect the measured pKa.[8]

-

-

Calibration of the pH Meter:

-

The pH electrode is calibrated using at least two standard buffer solutions with known pH values that bracket the expected pKa.

-

-

Titration:

-

A known volume of the acid solution is placed in a beaker with a magnetic stirrer.

-

The calibrated pH electrode is immersed in the solution.

-

The standard base solution is added in small, precise increments from a burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

-

Data Analysis:

-

The pH is plotted against the volume of titrant added to generate a titration curve.

-

The equivalence point (the point at which the moles of base added equal the initial moles of acid) is determined from the inflection point of the curve, often by taking the first or second derivative of the curve.

-

The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.

-

The pKa of the acid is equal to the pH of the solution at the half-equivalence point.

-

Other methods that can be employed for pKa determination include spectrophotometry and capillary electrophoresis.[7][9]

Conclusion

This compound is a considerably stronger acid than benzoic acid, a fact substantiated by its lower pKa value. This increased acidity is a direct consequence of the atomic properties of sulfur, namely its larger size and greater polarizability, which lead to a weaker S-H bond and a more stable conjugate base upon deprotonation. The principles of pKa determination, primarily through potentiometric titration, provide a reliable means of quantifying these differences in acidity. For researchers and professionals in drug development, a thorough understanding of how subtle atomic substitutions can dramatically alter molecular properties like acidity is crucial for the rational design and synthesis of new chemical entities.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Thiocarboxylic acid - Wikipedia [en.wikipedia.org]

- 4. Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature [scirp.org]

- 5. organic chemistry - Comparision of acidic strength of benzoic and peroxy benzoic acid - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. global.oup.com [global.oup.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. pure.tue.nl [pure.tue.nl]

Solubility of thiobenzoic acid in organic solvents

An In-depth Technical Guide on the Solubility of Thiobenzoic Acid in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial comprehensive research for quantitative solubility data of this compound in various organic solvents has yielded limited specific numerical values. Qualitative descriptions indicate general solubility in polar organic solvents.[1][2] To provide a comprehensive and practical guide, this document presents detailed quantitative solubility data for benzoic acid, a structurally analogous compound. The principles of solubility and the experimental methodologies detailed herein are directly applicable to the study of this compound.

Introduction

This compound (C₇H₆OS), the sulfur analogue of benzoic acid, is a valuable reagent in organic synthesis.[3] Its utility in various applications, including drug development, necessitates a thorough understanding of its solubility characteristics in organic solvents. Solubility is a critical parameter that influences reaction kinetics, purification processes such as crystallization, and the formulation of active pharmaceutical ingredients.

This technical guide provides an in-depth overview of the principles governing the solubility of this compound, supported by extensive quantitative data for benzoic acid to illustrate these concepts. Furthermore, it outlines detailed experimental protocols for the accurate determination of solid-state solubility in organic solvents.

1.1 Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆OS |

| Molecular Weight | 138.19 g/mol [4] |

| Appearance | Pale yellow to light brown solid or liquid[1][5] |

| Melting Point | 15-18 °C[4][5] |

| Boiling Point | 122 °C at 30 mmHg[4] |

| Density | 1.174 g/mL at 25 °C[4] |

| pKa | ~2.5[3] |

| Water Solubility | Insoluble[5][6] |

Solubility of Benzoic Acid in Organic Solvents: A Comparative Analysis

Due to the scarcity of quantitative solubility data for this compound, this section provides a detailed summary of the solubility of benzoic acid in a range of common organic solvents. Benzoic acid serves as a useful model due to its structural similarity, differing by the substitution of a sulfur atom for an oxygen atom in the carboxylic acid functionality. Generally, this compound is expected to exhibit good solubility in polar organic solvents like alcohols and is reportedly miscible with benzene, toluene, and xylene (BTX) and alcohols.[5]

Table 1: Solubility of Benzoic Acid in Alcohols

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Methanol | -18 | 30 |

| Methanol | -13 | 32.1 |

| Methanol | 23 | 71.5 |

| Ethanol | -18 | 25.4 |

| Ethanol | 15 | 47.1 |

| Ethanol | 19.2 | 52.4 |

Data sourced from BenchChem[7]

Table 2: Solubility of Benzoic Acid in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Acetone | 20 | 69.1 |

| Benzene | 25 | 10 ( g/100 mL) |

| Carbon Tetrachloride | - | Soluble |

| 1,4-Dioxane | 25 | 56 ( g/100 mL) |

| Toluene | 20 | ~7.43 ( g/100 mL)[8] |

| Hexane | - | Slightly Soluble |

Data compiled from various sources.[7][9]

Table 3: Molar Solubility of Benzoic Acid in Various Solvents at Different Temperatures

| Solvent | Temperature (K) | Solubility (mol/L) |

| Methanol | 273.15 | 1.948 |

| Methanol | 293.15 | 2.351 |

| Methanol | 313.15 | 2.757 |

| Ethanol | 273.15 | 1.611 |

| Ethanol | 293.15 | 1.974 |

| Ethanol | 313.15 | 2.987 |

| Acetonitrile | 273.15 | 0.6847 |

| Acetonitrile | 293.15 | 0.9474 |

| Acetonitrile | 313.15 | 1.956 |

| Ethyl Acetate | 273.15 | - |

| Ethyl Acetate | 293.15 | - |

| Ethyl Acetate | 313.15 | - |

| Dichloromethane | 273.15 | - |

| Dichloromethane | 293.15 | 1.5018 |

| Dichloromethane | 313.15 | 5.104 |

| Toluene | 273.15 | 0.10322 |

| Toluene | 293.15 | 0.25475 |

| Toluene | 313.15 | 1.191 |

Data adapted from Zhang et al.[10]

Experimental Protocols for Solubility Determination

The following section details a robust experimental protocol for the gravimetric determination of the solubility of a solid compound, such as this compound, in an organic solvent.

3.1 Gravimetric Method

This method involves the preparation of a saturated solution at a constant temperature, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

3.1.1 Materials and Equipment

-

Analytical balance (± 0.0001 g)

-

Constant temperature water bath or incubator

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes

-

Vacuum oven or desiccator

3.1.2 Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid solute (e.g., this compound) to a vial containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Place a magnetic stir bar in the vial and seal it tightly.

-

-

Equilibration:

-

Place the vial in a constant temperature bath and stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically for the specific solute-solvent system.

-

-

Phase Separation:

-

Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a compatible filter to remove any suspended solid particles.

-

-

Solvent Evaporation:

-

Transfer the filtered saturated solution to a pre-weighed evaporation dish.

-

Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, the solvent can be evaporated under a stream of inert gas or in a desiccator.

-

Continue the evaporation process until a constant weight of the dried solute is achieved.

-

-

Calculation of Solubility:

-

The solubility is calculated using the following formula:

Solubility ( g/100 g solvent) = (Mass of dried solute / Mass of solvent) x 100

The mass of the solvent is determined from the initial volume and its density at the experimental temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CAS 98-91-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 98-91-9 [chemicalbook.com]

- 5. This compound-CAS No. 98-91-9 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]

- 6. parchem.com [parchem.com]

- 7. benchchem.com [benchchem.com]

- 8. quora.com [quora.com]

- 9. Benzoic acid - Sciencemadness Wiki [sciencemadness.org]

- 10. researchgate.net [researchgate.net]

The Stability and Degradation of Thiobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiobenzoic acid, a sulfur-containing analog of benzoic acid, is a versatile intermediate in organic synthesis and holds potential in pharmaceutical applications. Understanding its stability and degradation pathways is paramount for its effective utilization, formulation development, and ensuring the safety and efficacy of related drug products. This technical guide provides a comprehensive overview of the stability of this compound, detailing its primary degradation pathways under various stress conditions, including hydrolysis, oxidation, and photolysis. This document summarizes available quantitative data, outlines detailed experimental protocols for stability-indicating studies, and presents diagrams of degradation pathways and experimental workflows.

Physicochemical Properties

This compound (C₆H₅COSH) is a pale yellow liquid or solid with a low melting point, typically around 24°C.[1] It is significantly more acidic than its oxygen counterpart, benzoic acid, with a pKa of approximately 2.5, compared to 4.2 for benzoic acid.[1] This increased acidity is a key characteristic influencing its reactivity and stability. It is sparingly soluble in water but demonstrates good solubility in organic solvents.[2]

Stability Profile

This compound is known to be stable at room temperature when stored in a closed container under an inert atmosphere.[2] However, it is susceptible to degradation when exposed to several environmental factors.

Key Instability Factors:

-

Oxygen/Oxidizing Agents: this compound is readily oxidized, particularly in the presence of air or other oxidizing agents.[1]

-

Strong Acids and Bases: It is incompatible with strong acids and bases, which can catalyze its degradation.[2]

-

Light: While comprehensive photostability data is limited, studies on related thio-compounds suggest potential sensitivity to light.

-

Elevated Temperatures: Thermal stress can accelerate degradation processes.

Degradation Pathways

The primary degradation pathways of this compound are oxidation and hydrolysis.

Oxidative Degradation

Oxidation is a major degradation route for this compound. The primary product of mild oxidation, such as exposure to atmospheric oxygen, is dibenzoyl disulfide.[1] This occurs through the formation of a disulfide bond between two molecules of this compound.

With stronger oxidizing agents, further oxidation of the sulfur atom can occur, leading to the formation of sulfinic and sulfonic acid derivatives, although specific studies on this compound are not widely available. Research on the structurally related 5-thio-2-nitrobenzoic acid has shown the formation of such higher oxidation state sulfur species.[3]

Hydrolytic Degradation

This compound undergoes hydrolysis, particularly under acidic conditions. The rate and mechanism of hydrolysis are dependent on the concentration of the acid.[4] Studies have shown that in moderately concentrated sulfuric or perchloric acid (up to 30-40%), the hydrolysis proceeds via an A-2 mechanism.[4][5] In more highly concentrated acidic environments (above 50-60%), the mechanism shifts to a very rapid A-1 reaction.[4][5] The primary hydrolysis product is benzoic acid and hydrogen sulfide.

Quantitative Stability Data

| Stress Condition | Parameters | Observation | Reference |

| Acid Hydrolysis | Varying concentrations of H₂SO₄ and HClO₄ at 50°C | The rate of hydrolysis increases up to 30-40% acid concentration and then decreases. The mechanism shifts from A-2 to A-1 at higher acid concentrations (>50-60%). | [4][5] |

| Oxidation | Reaction with hypothiocyanous acid | A second-order rate constant of (1.26 ± 0.02) x 10⁸ M⁻¹ s⁻¹ was determined for the reaction with the thiolate of 5-thio-2-nitrobenzoic acid. | [6] |

Note: The provided quantitative data is for this compound and a structurally related compound under specific, non-pharmaceutical storage conditions. This data is illustrative of reactivity and should not be directly extrapolated to predict shelf-life in a formulated product.

Experimental Protocols

The following protocols are generalized procedures for conducting forced degradation studies on this compound, based on ICH guidelines and best practices for stability-indicating method development.[7]

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted to be in a range where the analyte is stable) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is recommended.

-

Detection: A photodiode array (PDA) detector is preferred to monitor multiple wavelengths and assess peak purity. Based on available information for related compounds, a detection wavelength around 326 nm may be optimal for thio-compounds.[8]

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[9]

Forced Degradation (Stress Testing) Protocol

The goal of forced degradation is to generate degradation products to an extent of 5-20% to demonstrate the specificity of the analytical method.[7]

5.2.1 Acid Hydrolysis

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

Treat the solution with an equal volume of an acid (e.g., 0.1 M HCl).

-

Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period.

-

Withdraw samples at various time points, neutralize with a suitable base, and dilute with the mobile phase before HPLC analysis.

5.2.2 Base Hydrolysis

-

Prepare a solution of this compound.

-

Treat the solution with an equal volume of a base (e.g., 0.1 M NaOH).

-

Keep the mixture at room temperature or a slightly elevated temperature.

-

Withdraw samples, neutralize with a suitable acid, and analyze by HPLC.

5.2.3 Oxidative Degradation

-

Prepare a solution of this compound.

-

Treat the solution with an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Store the solution at room temperature, protected from light.

-

Withdraw samples at various time points and analyze by HPLC.

5.2.4 Thermal Degradation

-

Expose solid this compound to dry heat in a temperature-controlled oven (e.g., 60°C).

-

At specified intervals, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

5.2.5 Photolytic Degradation

-

Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples by HPLC after the exposure period.

Identification of Degradation Products

-

LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is a powerful tool for the identification of degradation products by providing molecular weight and fragmentation information.

-

NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy can be used for the definitive structural elucidation of isolated degradation products.

Conclusion

This compound is a reactive molecule with a defined stability profile. Its primary degradation pathways involve oxidation to dibenzoyl disulfide and hydrolysis to benzoic acid. The susceptibility of this compound to these degradation routes necessitates careful handling and storage, preferably under an inert atmosphere and at refrigerated temperatures. For pharmaceutical applications, a thorough understanding of its stability and the development of a validated stability-indicating analytical method are essential. The experimental protocols and degradation pathways outlined in this guide provide a framework for researchers and drug development professionals to assess the stability of this compound and to develop robust formulations. Further studies are warranted to generate comprehensive quantitative stability data under a wider range of conditions and to investigate the impact of common pharmaceutical excipients on its stability.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound(98-91-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics and mechanisms of the reaction of hypothiocyanous acid with 5-thio-2-nitrobenzoic acid and reduced glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Synthesis of Thiobenzoic Acid from Benzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of thiobenzoic acid from benzoyl chloride, a fundamental transformation in organic chemistry with applications in the development of novel therapeutics and research reagents. The primary and most reliable method involves the nucleophilic acyl substitution of benzoyl chloride with a hydrosulfide (B80085) salt. This document provides detailed experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding of the process.

Core Synthesis Pathway: Nucleophilic Acyl Substitution

The principal method for synthesizing this compound from benzoyl chloride is a nucleophilic acyl substitution reaction. In this reaction, the hydrosulfide anion (SH⁻), a potent sulfur nucleophile, attacks the electrophilic carbonyl carbon of benzoyl chloride. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, displacing the chloride leaving group to yield this compound. The most common source of the hydrosulfide anion for this transformation is potassium hydrosulfide (KSH) or sodium hydrosulfide (NaSH).[1]

A prevalent and well-documented approach involves the in situ generation of potassium hydrosulfide by saturating an alcoholic solution of potassium hydroxide (B78521) with hydrogen sulfide (B99878) gas.[1][2] This freshly prepared reagent then reacts with benzoyl chloride to produce the desired product.

Reaction Mechanism

The reaction proceeds through a classic nucleophilic acyl substitution mechanism.

Caption: Nucleophilic acyl substitution mechanism for this compound synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data for a typical synthesis of this compound from benzoyl chloride using potassium hydrosulfide. The use of freshly distilled benzoyl chloride is crucial, as undistilled starting material can reduce the yield by 20-30%.[2]

| Parameter | Value | Reference |

| Reactants | ||

| Potassium Hydroxide (85%) | 200 g (3 moles) | [2] |

| 90% Ethanol | 800 mL | [2] |

| Hydrogen Sulfide | Gas (saturated solution) | [2] |

| Benzoyl Chloride (freshly distilled) | 200 g (1.41 moles) | [2] |

| Reaction Conditions | ||

| Temperature for H₂S saturation | Cooling | [2] |

| Temperature for Benzoyl Chloride addition | 10-15 °C | [2] |

| Benzoyl Chloride addition time | ~1.5 hours | [2] |

| Stirring time after addition | 1 hour | [2] |

| Workup Reagents | ||

| 95% Ethanol (for washing KCl) | ~200 mL | [2] |

| Cold Water (for dissolving residue) | ~700 mL | [2] |

| Benzene (B151609) (for extraction) | 500 mL | [2] |

| 6N Hydrochloric Acid | To acidify | [2] |

| Peroxide-free Ether (for extraction) | 2 x 500 mL portions | [2] |

| Product | ||

| This compound (Yield) | 165-175 g (84-89%) | [2] |

| Appearance | Pale yellow liquid | [3] |

| Melting Point | 24 °C | [3] |

| Boiling Point | 222 °C | [3] |

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound adapted from a well-established procedure.[2]

1. Preparation of Potassium Hydrosulfide Solution:

-

In a 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet tube extending to the bottom of the flask, prepare a solution of 200 g (3 moles) of 85% potassium hydroxide pellets in 800 mL of 90% ethanol.

-

Cool the solution and pass hydrogen sulfide gas through the stirred solution until it is saturated and gives a neutral or slightly acidic reaction with phenolphthalein. The gas inlet tube should have a moderately large diameter to prevent clogging.[2]

2. Reaction with Benzoyl Chloride:

-

Cool the potassium hydrosulfide solution to 10-15 °C using an ice bath.

-

Add 200 g (1.41 moles) of freshly distilled benzoyl chloride dropwise from the dropping funnel over approximately 1.5 hours while maintaining the temperature below 15 °C with vigorous stirring.[2]

-

After the addition is complete, continue stirring the reaction mixture for an additional hour.

3. Isolation and Purification of this compound:

-

Quickly filter the precipitated potassium chloride through a Büchner funnel and wash the solid with about 200 mL of 95% ethanol.

-

Transfer the filtrate to a 2-liter round-bottomed flask and evaporate to dryness under reduced pressure on a steam bath.

-

Dissolve the solid residue, which primarily consists of potassium thiobenzoate, in approximately 700 mL of cold water. Filter the solution if any significant amount of insoluble material is present.

-

Extract the alkaline solution with 500 mL of benzene to remove any neutral impurities.

-

Acidify the aqueous layer with cold 6N hydrochloric acid and then extract the liberated this compound with two 500 mL portions of peroxide-free ether.

-

Wash the combined ether layers with several portions of cold water and dry over anhydrous sodium sulfate.

-

Evaporate the ether under reduced pressure on a steam bath to obtain the crude this compound.

-

The final product can be further purified by distillation under reduced pressure.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Tautomerism of Thiobenzoic Acid: Thiol vs. Thione Forms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiobenzoic acid, a fundamental organosulfur compound, exhibits prototropic tautomerism, existing in equilibrium between its thiol and thione forms. A comprehensive understanding of this tautomeric relationship is critical for applications in medicinal chemistry and materials science, as the dominant tautomer dictates the molecule's physicochemical properties, reactivity, and biological interactions. This technical guide provides a detailed analysis of the thiol-thione tautomerism of this compound, consolidating spectroscopic data, computational insights, and detailed experimental protocols for the characterization and quantification of the tautomeric equilibrium.

Introduction to this compound Tautomerism

Thiocarboxylic acids, the sulfur analogues of carboxylic acids, can exist as two distinct tautomers: the S-acid, or "thiol" form (RC(O)SH), and the O-acid, or "thione" form (RC(S)OH). For this compound, this equilibrium is represented by the interconversion between benzenecarbothioic S-acid and benzenecarbothioic O-acid. It is widely accepted that for most thiocarboxylic acids, the thiol form is the more stable and therefore predominant tautomer.[1] This guide will delve into the evidence supporting this assertion for this compound and provide the methodologies to investigate this phenomenon.

Predominance of the Thiol Tautomer

Experimental evidence, particularly from gas-phase studies, strongly indicates that this compound exists almost exclusively in its thiol form. A microwave spectroscopy study of this compound (C₆H₅COSH) in the gas phase did not detect the presence of any other tautomers, confirming the thiol form as the overwhelmingly dominant species under these conditions.[2] This stability is attributed to the greater strength of the carbon-oxygen double bond (C=O) in the thiol form compared to the carbon-sulfur double bond (C=S) in the thione form.

Physicochemical and Spectroscopic Properties

The predominance of the thiol form dictates the observable properties of this compound.

Acidity

This compound is a significantly stronger acid than its carboxylic acid counterpart, benzoic acid. This increased acidity is a key characteristic of thiocarboxylic acids.

| Compound | pKa |

| This compound | 2.48[1] |

| Benzoic Acid | 4.20[1] |

Spectroscopic Signatures

The characteristic functional groups of the thiol tautomer give rise to distinct signals in various spectroscopic analyses.

| Spectroscopic Method | Functional Group | Characteristic Signal |

| Infrared (IR) Spectroscopy | S-H stretch | 2540–2570 cm⁻¹ (weak) |

| C=O stretch | ~1685 cm⁻¹ (strong) | |

| ¹H NMR Spectroscopy | Thiol proton (S-H) | δ 4.6–4.8 ppm |

| ¹³C NMR Spectroscopy | Carbonyl carbon (C=O) | ~192 ppm |

Quantitative Analysis of Tautomeric Equilibrium

While the thiol form is dominant, the position of the tautomeric equilibrium can be influenced by the solvent. Quantifying the equilibrium constant (KT = [thione]/[thiol]) in solution is crucial for understanding the behavior of this compound in different chemical environments.

Computational Studies on a Model Compound

| Tautomer | Relative Energy (kcal/mol) in Gas Phase |

| Thiol (syn) | 0.00 |

| Thiol (anti) | 1.60 |

| Thione (syn) | 9.42 |

| Thione (anti) | 15.90 |

| Data from a DFT study on thioacetic acid, which serves as a model for the relative stability of the tautomers. |

Experimental Protocols for Tautomeric Analysis

The following sections detail the methodologies for the synthesis of this compound and the subsequent determination of its tautomeric equilibrium in solution.

Synthesis of this compound

This compound can be synthesized via the reaction of benzoyl chloride with potassium hydrosulfide (B80085).

Procedure:

-

Prepare a solution of potassium hydrosulfide (KSH) by saturating a solution of potassium hydroxide (B78521) in ethanol (B145695) with hydrogen sulfide (B99878) gas.

-

Slowly add benzoyl chloride to the KSH solution with stirring.

-

After the reaction is complete, remove the ethanol under reduced pressure.

-

Dissolve the residue in water and wash with an organic solvent (e.g., ether) to remove any unreacted benzoyl chloride.

-

Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the this compound.

-

Extract the this compound with an organic solvent, dry the organic layer, and remove the solvent to yield the crude product.

-

Purify the this compound by distillation under reduced pressure.

Determination of Tautomeric Equilibrium by NMR Spectroscopy

Principle:

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to quantify the ratio of the two tautomers in solution, provided that the interconversion between them is slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. The equilibrium constant (KT) can be determined by integrating the signals corresponding to each form.

Protocol:

-

Sample Preparation: Prepare solutions of this compound of known concentration in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O).

-

¹H NMR Spectroscopy:

-

Acquire ¹H NMR spectra for each solution.

-

Identify the characteristic signal for the thiol proton (S-H) of the thiol tautomer.

-

Search for a distinct signal corresponding to the hydroxyl proton (O-H) of the thione tautomer. Due to the expected low concentration of the thione form, this signal may be very weak or undetectable.

-

If distinct signals for both tautomers are observed, integrate the respective signals. The ratio of the integrals will be proportional to the molar ratio of the tautomers.

-

Calculate KT using the formula: KT = (Integral of thione signal) / (Integral of thiol signal).

-

-

¹³C NMR Spectroscopy:

-

Acquire ¹³C NMR spectra for each solution.

-

Identify the carbonyl carbon signal for the thiol tautomer and the thiocarbonyl carbon signal for the thione tautomer.

-

If both signals are present, their relative integrals can be used to determine the tautomeric ratio.

-

Determination of Tautomeric Equilibrium by UV-Vis Spectroscopy

Principle:

The thiol and thione tautomers are expected to have different chromophores and therefore different UV-Vis absorption spectra. The thione form, with its C=S group, is likely to have a distinct absorption at a longer wavelength compared to the thiol form. By measuring the absorbance at a wavelength where one tautomer absorbs significantly more than the other, the equilibrium constant can be determined.

Protocol:

-

Sample Preparation: Prepare a series of solutions of this compound with identical concentrations in various solvents of different polarities.

-

Acquisition of UV-Vis Spectra: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

-

Data Analysis:

-

Analyze the spectra for any new absorption bands that appear or change in intensity with solvent polarity, which may indicate the presence of the thione tautomer.

-

If a distinct band for the thione tautomer can be identified, the Beer-Lambert law (A = εbc) can be used to determine the concentration of each tautomer. This requires knowledge of the molar absorptivity (ε) of each tautomer at the chosen wavelength, which can be challenging to obtain directly if the pure thione form cannot be isolated.

-

Alternatively, changes in the spectral features with solvent can be analyzed using computational methods (TD-DFT) to assign bands to specific tautomers and estimate their relative populations.

-

Visualizing the Tautomerism and Analysis Workflow

The following diagrams illustrate the tautomeric equilibrium of this compound and a general workflow for its experimental and computational investigation.

Caption: Tautomeric equilibrium between the predominant thiol form and the minor thione form of this compound.

Caption: A general workflow for the comprehensive study of this compound tautomerism.

Conclusion

References

Spectroscopic Profile of Thiobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for thiobenzoic acid, a vital organosulfur compound in organic synthesis and medicinal chemistry. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside detailed experimental protocols for acquiring such spectra. The information herein is intended to serve as a critical resource for the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. Due to the limited availability of freely accessible, comprehensive experimental data, information from closely related compounds and predicted spectra are included for comparative purposes where necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Table 1: Comparative ¹H NMR Chemical Shifts (δ) in ppm

| Compound | Aromatic Protons (ppm) | Other Protons (ppm) | Solvent |

| Benzoic Acid | 8.20 (d, 2H), 7.68 (t, 1H), 7.55 (t, 2H)[1] | ~11.7 (s, 1H, -COOH)[1] | CDCl₃ |

| This compound S-amino ester | 7.87 (m), 7.60 (m), 7.47 (m)[2] | 2.78 (s, -NH₂) | CDCl₃ |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum of this compound is characterized by the downfield signal of the carbonyl carbon and the signals of the aromatic carbons.

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm for this compound and Related Compounds

| Carbon Atom | This compound Derivative (S-n-propyl thioester) | Benzoic Acid[1] |

| C=O | 193.7 | 172.60 |

| C1 (ipso) | 136.1 | 129.39 |

| C2, C6 (ortho) | 130.7 | 130.28 |

| C3, C5 (meta) | 123.5 | 128.55 |

| C4 (para) | 150.7 | 133.89 |

Note: Data for the S-n-propyl thioester of a substituted benzoic acid is provided for general comparison of the thioester carbonyl chemical shift.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The most notable are the C=O stretching of the thioacid and the S-H stretching vibrations.

Table 3: Characteristic IR Absorption Bands of this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| S-H Stretch | 2550 - 2600 | Weak |

| C-H (aromatic) Stretch | 3100 - 3000 | Medium |

| C=O (carbonyl) Stretch | ~1670 | Strong |

| C=C (aromatic) Stretch | 1600 - 1450 | Medium |

| C-S Stretch | 800 - 600 | Medium |

Note: The exact peak positions can vary based on the sample preparation method (e.g., thin film, KBr pellet). The C=O stretch in this compound is at a lower wavenumber compared to benzoic acid (~1700 cm⁻¹) due to the influence of the sulfur atom.[4][5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent, such as methanol (B129727) or ethanol (B145695), is expected to exhibit absorption bands characteristic of the benzoyl chromophore.

Table 4: UV-Vis Absorption Maxima (λmax) for Benzoic Acid in Different Solvents

| Solvent | λmax (nm) |

| Water (acidic pH) | 230, 274 |

| Ethanol | 225, 270 |

| Methanol | 228 |

Experimental Protocols

The following sections provide detailed methodologies for obtaining high-quality spectroscopic data for this compound.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Weighing: Accurately weigh 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication can aid dissolution.

-

Filtration: To remove any particulate matter, filter the solution through a pipette containing a small plug of glass wool or cotton directly into a clean 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

Data Acquisition:

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Locking and Shimming: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Tuning and Matching: Tune and match the probe to the nucleus being observed (¹H or ¹³C) to maximize the signal-to-noise ratio.

-

Parameter Setup (¹H NMR):

-

Pulse Angle: ~30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (or more for dilute samples)

-

-

Parameter Setup (¹³C NMR):

-

Pulse Angle: ~30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds (longer delays may be necessary for quaternary carbons)

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Decoupling: Use proton decoupling to simplify the spectrum and enhance sensitivity.

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of liquid this compound or a few milligrams of the solid directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Background Scan: Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Collect the IR spectrum of the this compound sample.

-

Spectral Range: Typically scan from 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

-

Solvent Selection: Use a UV-grade solvent that dissolves this compound and is transparent in the wavelength range of interest. Methanol and ethanol are common choices.

-

Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) by accurately weighing the compound and dissolving it in a precise volume of the chosen solvent in a volumetric flask.

-

Dilution: Prepare a dilute solution (typically in the micromolar range) from the stock solution to ensure that the absorbance values fall within the linear range of the instrument (ideally between 0.1 and 1.0).

-

Cuvette: Use a quartz cuvette with a 1 cm path length for measurements in the UV region.

Data Acquisition:

-

Blank Spectrum: Fill a cuvette with the pure solvent and record a baseline spectrum. This will be used to correct for the absorbance of the solvent and the cuvette.

-

Sample Spectrum: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.

-

Wavelength Scan: Scan a range of wavelengths (e.g., 200-400 nm) to determine the absorption maxima (λmax).

-

Absorbance Measurement: Measure the absorbance at the identified λmax.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different spectroscopic techniques and the structural information they provide.

Caption: General experimental workflow for spectroscopic analysis.

Caption: Logical relationship of spectroscopic techniques to structural information.

References

- 1. rsc.org [rsc.org]

- 2. This compound S-amino ester(25740-80-1) 1H NMR [m.chemicalbook.com]

- 3. faculty.fiu.edu [faculty.fiu.edu]

- 4. researchgate.net [researchgate.net]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

A Technical Guide to the Reactivity of Thiobenzoic Acid with Nucleophiles and Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiobenzoic acid (C₆H₅COSH) is a versatile organosulfur compound that serves as a crucial intermediate and reagent in organic synthesis. Its unique reactivity, stemming from the interplay between the carbonyl group and the nucleophilic sulfur atom, makes it a valuable tool in medicinal chemistry and drug development. This technical guide provides an in-depth analysis of the reactivity of this compound with both nucleophiles and electrophiles. It includes a summary of its physicochemical properties, detailed reaction mechanisms, quantitative data on its reactivity, and comprehensive experimental protocols for key transformations.

Introduction